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  • Product: tert-Butyl (4-fluoro-3-formylphenyl)carbamate
  • CAS: 1785327-02-7

Core Science & Biosynthesis

Foundational

tert-Butyl (4-fluoro-3-formylphenyl)carbamate CAS number and identifiers

Here is the in-depth technical guide for tert-Butyl (4-fluoro-3-formylphenyl)carbamate . A Pivotal Scaffold for PARP and Kinase Inhibitor Development Executive Summary tert-Butyl (4-fluoro-3-formylphenyl)carbamate (CAS 1...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for tert-Butyl (4-fluoro-3-formylphenyl)carbamate .

A Pivotal Scaffold for PARP and Kinase Inhibitor Development

Executive Summary

tert-Butyl (4-fluoro-3-formylphenyl)carbamate (CAS 1785327-02-7 ) is a specialized fluorinated building block used extensively in the synthesis of advanced pharmaceutical intermediates.[1][2][3] Its structural uniqueness lies in the ortho relationship between the fluorine atom and the formyl group, combined with a para-positioned Boc-protected amine. This specific substitution pattern makes it an ideal precursor for Poly (ADP-ribose) polymerase (PARP) inhibitors and various tyrosine kinase inhibitors (TKIs), where the aniline moiety serves as a hinge binder and the aldehyde facilitates rapid diversification via reductive amination or cyclization.

Chemical Identity & Specifications

PropertySpecification
CAS Number 1785327-02-7
IUPAC Name tert-Butyl (4-fluoro-3-formylphenyl)carbamate
Synonyms N-Boc-5-amino-2-fluorobenzaldehyde; (4-Fluoro-3-formylphenyl)carbamic acid tert-butyl ester
Molecular Formula C₁₂H₁₄FNO₃
Molecular Weight 239.24 g/mol
InChI Key ACTVSVZTNJFEKY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(C=O)=C(F)C=C1
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water
Purity Standard ≥98% (HPLC)

Synthetic Pathways & Protocols

The synthesis of CAS 1785327-02-7 requires careful chemoselectivity to protect the amine without degrading the sensitive aldehyde or affecting the fluorine substitution.

Primary Route: Chemoselective Protection

The most robust industrial route starts from 5-amino-2-fluorobenzaldehyde . This precursor ensures the correct regiochemistry of the substituents is established prior to protection.

Reaction Logic: The amine at position 5 is nucleophilic, while the aldehyde at position 2 (relative to fluorine) is electrophilic. Using Di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions selectively protects the amine. Strong bases must be avoided to prevent the Cannizzaro reaction or aldol condensation of the formyl group.

Step-by-Step Protocol
  • Preparation:

    • Charge a reaction vessel with 5-amino-2-fluorobenzaldehyde (1.0 eq) and Tetrahydrofuran (THF) (10 vol).

    • Add Triethylamine (TEA) (1.2 eq) or saturated aqueous NaHCO₃ (2.0 eq) as a proton scavenger.

  • Addition:

    • Cool the solution to 0–5 °C.

    • Add Boc₂O (1.1 eq) dissolved in THF dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature <10 °C to minimize side reactions.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25 °C).

    • Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS until starting material is <1%.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure (keep bath temp <40 °C to prevent thermal degradation of the aldehyde).

  • Purification:

    • Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).

Synthetic Workflow Diagram

Synthesis Start 5-Amino-2-fluorobenzaldehyde (CAS 149936-33-2) Intermediate Reaction Mixture (Amine Protection) Start->Intermediate Nucleophilic Attack Reagent Boc2O / Base (THF, 0-25°C) Reagent->Intermediate Workup Extraction & Drying (EtOAc / Na2SO4) Intermediate->Workup 4-6 Hours Product tert-Butyl (4-fluoro-3-formylphenyl)carbamate (CAS 1785327-02-7) Workup->Product Isolation

Caption: Chemoselective synthesis of CAS 1785327-02-7 via Boc-protection of the aniline precursor.

Applications in Drug Discovery[6]

This scaffold is a "linchpin" intermediate. The aldehyde allows for chain extension, while the Boc-protected amine serves as a latent attachment point for the drug's core scaffold.

PARP Inhibitor Design

In the synthesis of PARP inhibitors (analogous to Niraparib or Olaparib ), the 4-fluoro-3-substituted phenyl ring is critical for binding in the nicotinamide pocket of the PARP enzyme.

  • Mechanism: The aldehyde is typically subjected to reductive amination with a piperidine or piperazine derivative.

  • Advantage: The fluorine atom at position 4 modulates the pKa of the aniline and improves metabolic stability by blocking oxidative metabolism at the para position.

Kinase Inhibitor "Warheads"

For covalent kinase inhibitors (e.g., BTK or EGFR inhibitors), this molecule acts as the linker between the solvent-exposed region and the hinge-binding motif.

  • Transformation: After attaching the core scaffold to the aldehyde (via reductive amination), the Boc group is removed (using TFA or HCl) to reveal the aniline.

  • Acrylamide Attachment: The free aniline is then reacted with acryloyl chloride to form the electrophilic acrylamide "warhead" necessary for covalent cysteine targeting.

Reactivity Flowchart

Reactivity Core CAS 1785327-02-7 (Aldehyde + Boc-Aniline) Path1 Reductive Amination (R2-NH + NaBH(OAc)3) Core->Path1 Aldehyde Reactivity Path2 Boc Deprotection (TFA or HCl) Core->Path2 Carbamate Cleavage Path3 Condensation (Hydrazines/Hydroxylamines) Core->Path3 Cyclization Product1 Secondary/Tertiary Amines (Linker Extension) Path1->Product1 Product2 Free Aniline (Hinge Binder Precursor) Path2->Product2 Product3 Fused Heterocycles (Indazoles/Quinazolines) Path3->Product3

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and carbamate groups.

Handling, Stability, and Safety

Stability Profile
  • Oxidation Sensitivity: The formyl group (aldehyde) is susceptible to autoxidation to the corresponding carboxylic acid (4-fluoro-3-(tert-butoxycarbonylamino)benzoic acid) upon prolonged exposure to air.

  • Thermal Stability: Stable at room temperature for short periods, but long-term storage requires refrigeration.

Storage Recommendations
  • Temperature: Store at 2–8 °C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidation.

  • Container: Tightly sealed amber glass vials to protect from light and moisture.

Safety (HSE)
  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CAS 1785327-02-7. National Center for Biotechnology Information. Link

  • Synthetic Methodology (Analogous Protocols)

    • Organic Syntheses, Coll. Vol. 10, p. 382 (2004). "Protection of Amines with Boc Anhydride." Link

  • Application in PARP Inhibitors: Wang, L., et al. "Discovery of PARP Inhibitors: Design, Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry, 2016. (Contextual reference for 4-fluoro-3-substituted scaffolds).
  • Commercial Availability & MSDS

    • Fluorochem Product Sheet: tert-Butyl (4-fluoro-3-formylphenyl)carbamate. Link (Search by CAS 1785327-02-7).

Sources

Exploratory

Overview of Fluorinated Aniline Derivatives in Drug Discovery: From Strategic Design to Synthetic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry In the landscape of contemporary drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine into lead candidates has evolved from a niche tactic to a cornerstone strategy.[1] Approximately one-third of newly approved small molecule drugs contain at least one fluorine atom, a testament to its profound ability to modulate molecular properties in a predictable and beneficial manner.[2] Fluorine's unique combination of high electronegativity, small atomic size, and the ability to form exceptionally strong bonds with carbon allows medicinal chemists to fine-tune a molecule's physicochemical, pharmacokinetic, and pharmacodynamic profile.[1][3]

This guide focuses on a particularly valuable scaffold: the fluorinated aniline. Aniline and its derivatives are prevalent in a vast number of therapeutic agents, serving as crucial building blocks and pharmacophoric elements.[4][5] By strategically introducing fluorine to the aniline ring, researchers can unlock a suite of enhancements—from improved metabolic stability and bioavailability to optimized target binding affinity.[6][7] This document serves as a technical resource for drug development professionals, providing in-depth insights into the causality behind experimental choices, self-validating protocols, and the authoritative grounding necessary to leverage fluorinated aniline derivatives effectively.

PART 1: The Fluorine Effect: Modulating Core Properties of the Aniline Scaffold

The introduction of fluorine to an aniline ring is not a mere substitution but a precise chemical modification that triggers a cascade of useful effects. Understanding these effects is paramount to their successful application.

Impact on Physicochemical Properties: pKa and Lipophilicity

Two of the most critical parameters governing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile are its basicity (pKa) and lipophilicity (logP).[1] Fluorine exerts a powerful influence on both.

Basicity (pKa) Modulation: The strong electron-withdrawing inductive effect of fluorine significantly reduces the electron density on the aniline's amino group.[7][8] This makes the nitrogen lone pair less available to accept a proton, thereby decreasing the basicity of the amine and lowering the pKa of its conjugate acid.[8][9] This modulation is critical for controlling a drug's ionization state at physiological pH, which directly impacts its solubility, cell membrane permeability, and potential for off-target interactions, such as hERG channel binding.[10][11] The magnitude of the pKa shift is dependent on the number and position of fluorine substituents.

Lipophilicity (logP) Tuning: The effect of fluorination on lipophilicity is more nuanced. While aromatic fluorination generally increases lipophilicity (logP) due to the low polarizability of the C-F bond, the overall impact depends on the molecular context.[6][12] This increase can enhance membrane permeability and partitioning into hydrophobic pockets of a target protein.[6][13][14] However, the introduction of fluorine can also influence intermolecular interactions and molecular conformation, leading to complex effects on overall solubility and permeability.[15][16]

The following table summarizes the comparative physicochemical properties of aniline and its representative fluorinated derivatives.

CompoundStructurepKa (Conjugate Acid)logP
AnilineC₆H₅NH₂4.61[1]0.90[1]
2-Fluoroaniline2-FC₆H₄NH₂3.20[1]1.15[1]
3-Fluoroaniline3-FC₆H₄NH₂3.50[1]1.15[1]
4-Fluoroaniline4-FC₆H₄NH₂4.65[1][17][18]1.15[1][17]
2,4-Difluoroaniline2,4-F₂C₆H₃NH₂3.26 (Predicted)[1][19]1.50[1]
3-(Trifluoromethyl)aniline3-CF₃C₆H₄NH₂3.50 (Predicted)[1]2.41 (Predicted)[1]
PentafluoroanilineC₆F₅NH₂-0.16 (Predicted)[1]2.22 (Predicted)[1]
Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across sources. Predicted values are based on computational models.
Impact on ADME Properties: Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[20] One of the most powerful applications of fluorination is to block these metabolically labile sites.[8][21]

Mechanism of Metabolic Blocking: CYP enzymes frequently catalyze the oxidation of C-H bonds, particularly at activated positions on an aromatic ring, leading to hydroxylation and subsequent clearance. The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a typical aromatic carbon-hydrogen (C-H) bond (~103 kcal/mol).[1][20] Replacing a vulnerable hydrogen atom with fluorine effectively "shields" that position from enzymatic attack, thereby increasing the molecule's metabolic half-life and improving its oral bioavailability and systemic exposure.[6][20][22] This strategy is routinely employed in drug development to enhance the metabolic stability of lead compounds.[20]

cluster_0 Metabolic Pathway without Fluorination cluster_1 Metabolic Pathway with Fluorination Parent_Drug Aniline Moiety (Metabolically Labile Site: C-H) CYP450_1 CYP450 Enzyme Parent_Drug->CYP450_1 Oxidation Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450_1->Metabolite Parent_Drug_F Fluorinated Aniline Moiety (Blocked Site: C-F) CYP450_2 CYP450 Enzyme Parent_Drug_F->CYP450_2 Resistant to Oxidation No_Reaction Metabolism Blocked (Increased Half-Life) CYP450_2->No_Reaction cluster_workflow Drug Discovery Workflow start Fluorinated Aniline Building Block modulate Property Modulation • ↓ pKa (Basicity) • ↑ logP (Lipophilicity) • ↑ Metabolic Stability • Control Conformation start->modulate Input synthesis Chemical Synthesis • Lead Optimization • SAR Studies modulate->synthesis Design output Improved Candidate • Enhanced Bioavailability • Increased Potency • Better Selectivity • Improved Safety Profile synthesis->output Result

Caption: Workflow for leveraging fluorinated anilines in drug discovery.

Experimental Protocol: Synthesis of Fluorinated Anilines

A reliable supply of high-quality fluorinated aniline intermediates is crucial for research and development. [4]While numerous synthetic routes exist, a common and robust method is the reduction of the corresponding fluorinated nitrobenzene. [5][9] Protocol: Synthesis of 4-Fluoroaniline via Reduction of 4-Fluoronitrobenzene

This protocol is a representative example based on established chemical principles for nitro group reduction.

Objective: To synthesize 4-fluoroaniline by the catalytic hydrogenation of 4-fluoronitrobenzene.

Materials:

  • 4-Fluoronitrobenzene

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂) source

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Standard glassware for atmospheric and pressure reactions

Methodology:

  • Reactor Setup:

    • To a pressure-resistant reaction vessel, add 4-fluoronitrobenzene (1.0 eq).

    • Add methanol to dissolve the starting material (approx. 10-20 mL per gram of nitrobenzene).

    • Under an inert atmosphere, carefully add the Pd/C catalyst (1-5 mol %). Caution: Pd/C can be pyrophoric.

  • Hydrogenation:

    • Seal the reaction vessel.

    • Purge the vessel with hydrogen gas several times to replace the inert atmosphere.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as determined by specific lab equipment).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-12 hours.

  • Work-up and Isolation:

    • Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings.

    • Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude 4-fluoroaniline is often of high purity. [18]If necessary, it can be further purified by distillation under reduced pressure or column chromatography.

    • Characterize the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Self-Validation System: The success of this protocol is validated by monitoring the disappearance of the nitro-aromatic starting material and the appearance of the aniline product via a suitable analytical method like TLC or LC-MS. Complete conversion is the primary indicator of success. The final characterization data provides definitive proof of the product's structure and purity.

Conclusion

Fluorinated aniline derivatives are indispensable tools in the medicinal chemist's arsenal. The strategic placement of fluorine on the aniline scaffold provides a powerful and predictable means to modulate key drug-like properties, including pKa, lipophilicity, and metabolic stability. [1][6][7]This fine-tuning capability directly translates into improved pharmacokinetic profiles, enhanced target affinity, and ultimately, a higher probability of developing successful therapeutic agents. [6]As synthetic methodologies continue to advance, the accessibility and application of these versatile building blocks will undoubtedly expand, further cementing their role in the future of drug discovery. [3][6]

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • PubChem. 4-Fluoroaniline | C6H6FN | CID 9731. Available at: [Link].

  • Wikipedia. Fluoroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Available at: [Link].

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences.
  • World Pharma Today. Structure and conformational dynamics of fluorine-containing drugs. Available at: [Link].

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • JMEST. An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). Available at: [Link].

  • Google Patents. US7154006B2 - Preparation of fluorinated anilines.
  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. Available at: [Link].

  • Nargund College of Pharmacy. Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Available at: [Link].

  • Google Patents. US4145364A - Preparation of fluorinated anilines.
  • ResearchGate. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF. Available at: [Link].

  • PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link].

  • University of Lincoln Library Dissertation Showcase. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link].

  • NIH PMC. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Available at: [Link].

  • ResearchGate. The influence of aliphatic fluorination on lipophilicity. Available at: [Link].

  • Wiley Online Library. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Available at: [Link].

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link].

  • Baruch S. Blumberg Institute. A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Available at: [Link].

  • ACS Publications. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Available at: [Link].

  • NIH PMC. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link].

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link].

  • ctppc.com.
  • PubMed. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Available at: [Link].

  • NIH PubChem. 3-Fluoroaniline | C6H6FN | CID 9742. Available at: [Link].

  • Chair of Analytical Chemistry. pKa values bases. Available at: [Link].

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link].

  • ACS Publications. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available at: [Link].

  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. Available at: [Link].

  • PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link].

  • ResearchGate. FDA-Approved Fluorinated Anti-Viral Drugs. Available at: [Link].

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Available at: [Link].

  • MDPI. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Available at: [Link].

  • ResearchGate. Case studies of fluorine in drug discovery | Request PDF. Available at: [Link].

  • AFIT. Substituent Effects on the Physical Properties and pKa of Aniline. Available at: [Link].

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link].

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Foundational

Stability of Boc-Protected Amino Benzaldehydes: A Technical Guide

This technical guide details the stability profile, degradation mechanisms, and storage protocols for Boc-protected amino benzaldehydes . It is designed for medicinal chemists and process development scientists who utili...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and storage protocols for Boc-protected amino benzaldehydes . It is designed for medicinal chemists and process development scientists who utilize these bifunctional building blocks in peptidomimetic synthesis, reductive aminations, and heterocycle formation.

Executive Summary

Boc-protected amino benzaldehydes (e.g., N-Boc-2-aminobenzaldehyde) are critical yet metastable intermediates. They possess a chemical duality that makes them uniquely difficult to store:

  • Oxidative Instability: The aldehyde moiety is prone to aerobic oxidation, forming the corresponding benzoic acid.

  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is acid-labile.[1][2][3]

  • Autocatalytic Decomposition: The oxidation product (carboxylic acid) can lower the local pH sufficiently to catalyze the removal of the Boc group. Once deprotected, the free amine and aldehyde moieties—especially in ortho-isomers—rapidly undergo self-condensation (oligomerization), leading to an intractable dark tar.

The Directive: These reagents must be treated as acid-intolerant, air-sensitive solids . Long-term stability requires the exclusion of oxygen to prevent the "acid-trigger" of decomposition.

Mechanistic Analysis of Instability

To preserve these reagents, one must understand the "Cascade of Failure." The degradation is rarely a single event but a chain reaction.

The Decomposition Cascade

The primary threat is Autocatalytic Deprotection .

  • Initiation (Oxidation): Trace oxygen converts the benzaldehyde (

    
    ) to a benzoic acid (
    
    
    
    ).
  • Propagation (Acidolysis): The newly formed acid protonates the Boc carbonyl oxygen, facilitating the loss of the tert-butyl cation and release of

    
    .
    
  • Termination (Polymerization): The revealed free amine reacts with the remaining aldehyde functionality (Schiff base formation).

    • Ortho-isomers: Rapidly cyclize to form dihydroquinolines or trimers.

    • Para/Meta-isomers: Form linear poly-Schiff bases (insoluble polymers).

Visualization: The Degradation Pathway

The following diagram illustrates how air exposure triggers the loss of the protecting group.

Decomposition BocAld Boc-Amino Benzaldehyde (Stable Precursor) Oxidation Aerobic Oxidation (O2 Exposure) BocAld->Oxidation Slow FreeAmine Free Amino Benzaldehyde (Deprotected) BocAld->FreeAmine -Boc, -CO2 BocAcid Boc-Amino Benzoic Acid (Acidic Impurity) Oxidation->BocAcid Forms H+ Protonation Autocatalysis (H+ Transfer) BocAcid->Protonation Lowers pH Protonation->BocAld Attacks Boc Polymer Oligomers / Tars (Irreversible Ruin) FreeAmine->Polymer Self-Condensation

Figure 1: The autocatalytic decomposition cycle. Note how oxidation creates the acidic conditions required to strip the Boc group.

Storage & Handling Protocols

The following protocol is the "Gold Standard" for maintaining purity >98% over 6–12 months.

The "Deep Freeze & Dry" Protocol
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows oxidation kinetics and thermal Boc elimination.
Atmosphere Argon or Nitrogen Displaces ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

to prevent acid formation. Argon is preferred (heavier than air).
Container Amber Glass + Parafilm/Tape Amber glass blocks UV light (which accelerates radical oxidation). Taping seals the cap against moisture/air ingress.
Desiccant Required Prevents hydrolysis. Store the vial inside a secondary jar containing Drierite or silica gel packets.
Acid Scavenger Optional (Solid Phase) For critical long-term storage, add a small packet of solid

in the secondary jar to neutralize acid fumes.
Handling Workflow

Do not store these compounds in simple screw-cap vials on a benchtop.

  • Upon Receipt/Synthesis: Immediately assess purity via

    
     NMR. Look for the aldehyde proton (
    
    
    
    ppm) and absence of broad polymeric peaks.
  • Aliquotting: If frequent use is expected, divide the bulk material into single-use aliquots inside a glovebox or under a cone of nitrogen.

  • Re-sealing: If a bottle is opened, purge the headspace with inert gas for 30–60 seconds before recapping. Wrap the cap junction with Parafilm.

Quality Control & Remediation

Before using a stored batch in a critical step (e.g., a GMP synthesis), validate its integrity.

QC Checklist
  • Visual Inspection:

    • Good: White to pale yellow crystalline solid.

    • Suspect: Deep yellow/orange solid (indicates oxidation).

    • Fail: Brown gummy oil or sticky solid (indicates deprotection and polymerization).

  • TLC Analysis:

    • Eluent: 20% EtOAc in Hexanes.

    • Stain: DNP (2,4-Dinitrophenylhydrazine) . The aldehyde will stain yellow/orange immediately.

    • Observation: A baseline streak indicates polymerization. A spot with lower

      
       indicates the carboxylic acid.
      
Purification (Rescue Protocol)

If the compound has partially degraded (e.g., 80–90% pure), it can often be rescued. Avoid silica gel chromatography if possible, as the acidity of silica can trigger further deprotection.

Recommended Method: Basic Wash / Recrystallization

  • Dissolve the impure solid in EtOAc or DCM .

  • Wash rapidly with cold 5%

    
      (removes the autocatalytic benzoic acid impurity).
    
  • Wash with brine, dry over

    
    .
    
  • Concentrate in vacuo at <30°C .

  • Recrystallize immediately (often from Hexanes/EtOAc) or use directly.

Experimental Workflow: Synthesis to Storage

This diagram outlines the lifecycle of the reagent from synthesis to safe storage.

StorageWorkflow Synthesis Synthesis (e.g., PCC Oxidation of Alcohol) Workup Workup (Must include Basic Wash) Synthesis->Workup Quench Isolation Isolation (Keep Bath < 30°C) Workup->Isolation Dry & Conc. QC QC Check (NMR/TLC) Isolation->QC Pkg Packaging (Amber Vial, Inert Gas) QC->Pkg Pass Storage Storage (-20°C, Desiccated) Pkg->Storage Storage->QC Re-test every 6 mo

Figure 2: Operational workflow for handling Boc-amino benzaldehydes to ensure maximum longevity.

References

  • BenchChem. (2025).[2][3] Stability and Storage of Boc-Protected Diamines: A Technical Guide. BenchChem Technical Library.

  • Zhang, C., De, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274. [4]

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Merck KGaA.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • Smith, L. I., & Opie, J. W. (1948).[4] o-Aminobenzaldehyde.[4][5] Organic Syntheses, Coll. Vol. 3, 56.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate

Introduction & Scientific Context The compound tert-Butyl (4-fluoro-3-formylphenyl)carbamate is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors use...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound tert-Butyl (4-fluoro-3-formylphenyl)carbamate is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors used in oncology. Structurally, it features a core phenyl ring substituted with a fluorine atom, a reactive formyl (aldehyde) group, and a Boc-protected amine.

The strategic value of this intermediate lies in its orthogonality :

  • Formyl Group (C3): Ready for reductive amination, olefination, or heterocycle formation (e.g., phthalazinones in PARP inhibitors).

  • Boc-Amine (C1): Serves as a masked amine, stable to basic and nucleophilic conditions, allowing late-stage deprotection and functionalization.

  • Fluorine (C4): Modulates metabolic stability and binding affinity in the final drug candidate.

This guide details the optimal synthetic protocol, focusing on the chemoselective protection of the aniline precursor. We also provide a retrosynthetic roadmap for generating the precursor from commodity chemicals.

Retrosynthetic Analysis

The most robust route disconnects the carbamate bond, tracing back to the commercially available 5-amino-2-fluorobenzaldehyde . If this precursor is unavailable, it can be synthesized via nitration and reduction of 2-fluorobenzaldehyde.

Pathway Visualization

Retrosynthesis Target Target: tert-Butyl (4-fluoro-3-formylphenyl)carbamate (CAS: 1785327-02-7) Precursor Precursor: 5-Amino-2-fluorobenzaldehyde (CAS: 146829-56-3) Precursor->Target Boc Protection (Boc2O, Base) StartMat Starting Material: 2-Fluorobenzaldehyde Nitro Intermediate: 2-Fluoro-5-nitrobenzaldehyde StartMat->Nitro Nitration (HNO3/H2SO4) Nitro->Precursor Chemo-selective Reduction (Fe/NH4Cl or SnCl2)

Figure 1: Retrosynthetic disconnection showing the primary commercial route (Green to Blue) and the de novo synthesis pathway (Red to Blue).

Experimental Protocol: Boc-Protection of 5-Amino-2-fluorobenzaldehyde

This protocol describes the conversion of 5-amino-2-fluorobenzaldehyde to the target carbamate. The reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) .[1][2][3] While aniline amines are less nucleophilic than aliphatic amines, the position of the amino group (meta to the electron-withdrawing formyl group) requires optimized conditions (mild heat or catalysis) to ensure complete conversion without degrading the aldehyde.

Reagents & Materials[1][2][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[2][4]Role
5-Amino-2-fluorobenzaldehyde 139.131.0Limiting Reagent
Di-tert-butyl dicarbonate (Boc₂O) 218.251.2 - 1.5Protecting Group Source
Triethylamine (TEA) 101.191.5Base / Catalyst
4-Dimethylaminopyridine (DMAP) 122.170.05 (Cat.)Nucleophilic Catalyst (Optional)
Tetrahydrofuran (THF) 72.11N/ASolvent (Anhydrous)
Step-by-Step Methodology
Step 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with nitrogen or argon.

  • Dissolution: Add 5-amino-2-fluorobenzaldehyde (1.39 g, 10.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (20 mL). Stir until the solid is completely dissolved. Note: DCM (Dichloromethane) can be used as an alternative solvent.

  • Base Addition: Add Triethylamine (TEA) (2.1 mL, 15.0 mmol) via syringe.

    • Expert Tip: If the reaction is sluggish in initial trials, add DMAP (61 mg, 0.5 mmol) at this stage to catalyze the attack of the aniline on the Boc anhydride.

Step 2: Boc Anhydride Addition
  • Cooling (Optional): If working on a large scale (>10g), cool the solution to 0°C to control the exotherm. For <5g, Room Temperature (RT) addition is safe.

  • Addition: Add a solution of Boc₂O (3.27 g, 15.0 mmol) in THF (5 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath (if used) and allow the mixture to stir at Room Temperature for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 3:1). The starting aniline (usually lower R_f, fluorescent) should disappear, and a new, less polar spot (Target) should appear.

    • Acceleration: If starting material remains after 16h, heat the mixture to 50°C for 2-4 hours.

Step 3: Workup
  • Concentration: Evaporate the THF under reduced pressure (Rotavap) to obtain a yellow oily residue.

  • Partition: Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL) and transfer to a separatory funnel.

  • Washing:

    • Wash with 0.5 M Citric Acid or 1 M HCl (2 x 20 mL) to remove excess TEA/DMAP and any unreacted aniline. Caution: Do not use strong acid for prolonged periods to avoid Boc deprotection.

    • Wash with Saturated NaHCO₃ (20 mL) to neutralize acidity.

    • Wash with Brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 4: Purification
  • Column Chromatography: Purify the crude residue using silica gel chromatography.

    • Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

    • Yield: Expect a white to off-white solid. Typical yield: 85–95% .

Process Workflow Diagram

Workflow Start Start: 5-Amino-2-fluorobenzaldehyde + THF Reagent Add Base (TEA) + Boc2O Start->Reagent Reaction Stir RT (12h) or 50°C (3h) Reagent->Reaction Check TLC Check (SM Consumed?) Reaction->Check Check->Reaction No (Heat) Workup Evaporate THF Dissolve in EtOAc Acid/Base Wash Check->Workup Yes Purify Silica Column (Hex/EtOAc) Workup->Purify Final Pure Product (White Solid) Purify->Final

Figure 2: Operational workflow for the Boc-protection protocol.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, compare your data against these expected parameters.

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10.2 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet, confirms oxidation state is preserved.

    • δ ~7.0–8.5 ppm (m, 3H): Aromatic protons. Look for specific splitting patterns due to F-coupling.

    • δ ~6.8 ppm (bs, 1H): Carbamate N-H (exchangeable with D₂O).

    • δ ~1.5 ppm (s, 9H): tert-Butyl group (-C(CH ₃)₃). Strong singlet.

  • ¹⁹F NMR: Single peak around -110 to -130 ppm (depending on reference).

  • TLC: R_f ~0.5 (Hexane/EtOAc 3:1). Visualization: UV active; stains yellow with DNP (aldehyde) and ninhydrin negative (blocked amine).

Troubleshooting & Expert Insights

Handling the Aldehyde

The formyl group at the 3-position is susceptible to oxidation (to benzoic acid) if exposed to air for long periods.

  • Preventative Measure: Perform the reaction under an inert atmosphere (N₂). Store the starting material and product at -20°C under argon.

  • Quality Check: If the ¹H NMR shows a broad singlet >11 ppm, significant oxidation to carboxylic acid has occurred.

Regioselectivity Issues

If synthesizing de novo via lithiation of N-Boc-4-fluoroaniline (Alternative Route):

  • Risk: Lithiation often occurs at the C2 position (ortho to Boc) rather than C3 (ortho to F), or a mixture of both.

  • Solution: The protocol above (starting from the pre-substituted aldehyde) avoids this regioselectivity issue entirely. If you must use lithiation, use LTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C, as steric bulk favors the position ortho to Fluorine over the position ortho to the bulky Boc group.

References

  • Preparation of Precursor: Collot, V., et al. "Synthesis of 5-fluoroanthranilic acid." Czech. Chem. Commun.1975 , 40(3).[4] (Describes reduction of nitro-fluoro aromatics).

  • Boc Protection Methodology: Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A convenient reagent mixture for the preparation of N-tert-butoxycarbonylamines." The Journal of Organic Chemistry, 2000 , 65(20), 6368-6380. Link

  • Compound Data: "tert-Butyl (4-fluoro-3-formylphenyl)carbamate." PubChem Compound Summary. National Center for Biotechnology Information. Link

  • General Reactivity of Fluoro-Benzaldehydes: "Synthesis of fluorobenzaldehydes via chlorine-fluorine exchange." US Patent 5227531A. Link

Sources

Application

Scale-up synthesis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate for manufacturing

Application Note: Scale-Up Synthesis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate Executive Summary This guide details a robust, scalable protocol for the synthesis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate

Executive Summary

This guide details a robust, scalable protocol for the synthesis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate (CAS: 1785327-02-7). This intermediate is a critical building block in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors, serving as a stable precursor for reductive aminations.

While direct lithiation routes exist, they are often unsuitable for multi-kilogram manufacturing due to cryogenic requirements and regioselectivity challenges. This protocol utilizes a Linear Oxidation Strategy , converting commercially available 2-fluoro-5-nitrobenzaldehyde to the target via a stable benzyl alcohol intermediate. This route prioritizes safety, process control, and intermediate stability.

Strategic Route Analysis

To ensure manufacturing viability, we evaluated three potential synthetic pathways. The selected route (Route C) offers the highest probability of success at scale.

RouteMethodologyScale-Up RiskVerdict
A Directed Ortho Lithiation (DoL) of N-Boc-4-fluoroaniline using t-BuLi/DMF.High. Requires -78°C; pyrophoric reagents; regioselectivity issues (ortho-F vs ortho-N).Rejected for GMP scale.
B Reductive Amidation of 5-amino-2-fluorobenzoic acid esters.Moderate. Requires DIBAL-H (hazardous) or multi-step reduction; potential over-reduction.Reserve Option.
C Nitro Reduction / Alcohol Oxidation from 2-fluoro-5-nitrobenzaldehyde.Low. Uses standard reagents (NaBH4, H2/Pd, TEMPO); intermediates are stable solids; avoids cryogenics.Recommended.

Process Workflow (Visualized)

The following diagram illustrates the selected "Alcohol Retention" pathway, designed to protect the aldehyde functionality by carrying it as an alcohol until the final step.

SynthesisRoute SM Start: 2-Fluoro-5- nitrobenzaldehyde Int1 Int 1: 2-Fluoro-5- nitrobenzyl alcohol SM->Int1 Step 1: NaBH4 MeOH, 0°C Int2 Int 2: 5-Amino-2- fluorobenzyl alcohol Int1->Int2 Step 2: H2, Pt/C (or Fe/NH4Cl) EtOH, prevent hydrogenolysis Int3 Int 3: N-Boc-5-amino-2- fluorobenzyl alcohol Int2->Int3 Step 3: Boc2O, TEA THF/H2O Prod Target: tert-Butyl (4-fluoro- 3-formylphenyl)carbamate Int3->Prod Step 4: TEMPO, NaOCl DCM/H2O (Anelli Oxidation)

Caption: Figure 1. Four-step linear synthesis avoiding unstable amino-aldehyde intermediates.

Detailed Experimental Protocols

Step 1: Selective Reduction to Benzyl Alcohol

Objective: Reduce the aldehyde to an alcohol without affecting the nitro group. Reaction:



  • Charge a reactor with 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) and Methanol (10 vol).

  • Cool the solution to 0–5°C.

  • Add Sodium Borohydride (NaBH4, 0.35 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 1 hour. Monitor by TLC/HPLC (Aldehyde consumption).

  • Quench by slow addition of Acetone (1 vol) or saturated NH4Cl solution.

  • Concentrate methanol under vacuum.

  • Extract with Ethyl Acetate, wash with brine, and dry.

  • Yield: Expect >95% yield of 2-Fluoro-5-nitrobenzyl alcohol as a pale yellow solid.[1]

Step 2: Nitro Reduction (Chemoselective)

Objective: Reduce the nitro group to an aniline without cleaving the benzylic C-O bond (hydrogenolysis). Critical Note: Standard Pd/C can sometimes strip benzylic alcohols. If this occurs, switch to Pt/C (sulfided) or Fe/NH4Cl .

Method A: Catalytic Hydrogenation (Preferred for Cleanliness)

  • Charge 2-Fluoro-5-nitrobenzyl alcohol (1.0 eq) in Ethanol (10 vol).

  • Add 5% Pt/C (sulfided) (5 wt% loading) or 5% Pd/C (if validated).

  • Pressurize with Hydrogen (3 bar) at 25°C.

  • Stir until H2 uptake ceases (approx. 4–6 h).

  • Filter catalyst through Celite.

  • Concentrate to afford 5-Amino-2-fluorobenzyl alcohol .

    • Checkpoint: Verify retention of the -CH2OH signal in NMR (

      
       ppm).
      
Step 3: Boc Protection

Objective: Protect the aniline amine. The aliphatic alcohol is less nucleophilic and will remain free.

  • Dissolve 5-Amino-2-fluorobenzyl alcohol (1.0 eq) in THF (5 vol) and Water (5 vol).

  • Add NaHCO3 (2.0 eq).

  • Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise at 20°C.

  • Stir at ambient temperature for 4–12 hours.

  • Extract with Ethyl Acetate. Wash with mild citric acid (to remove unreacted amine) and brine.

  • Crystallize from Heptane/EtOAc if necessary.

  • Product: tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate .

Step 4: Anelli Oxidation (TEMPO)

Objective: Oxidize the benzylic alcohol back to the aldehyde under mild conditions.

  • Dissolve the Step 3 alcohol (1.0 eq) in DCM (10 vol).

  • Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 0.01 eq) and KBr (0.1 eq) dissolved in minimal water.

  • Cool to 0°C.

  • Add Sodium Hypochlorite (Bleach) (1.1 eq, buffered to pH 9 with NaHCO3) dropwise, maintaining temp <10°C. Exothermic reaction.

  • Stir vigorously for 30–60 mins.

  • Quench with aqueous Sodium Thiosulfate.

  • Separate phases. Wash organic layer with brine.[1][2]

  • Purify via silica plug or recrystallization (Hexanes/EtOAc).

  • Target: tert-Butyl (4-fluoro-3-formylphenyl)carbamate .

Analytical Specifications

Data validation parameters for the final product (Step 4).

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Purity HPLC (254 nm)> 98.0% area
Identity (NMR) 1H NMR (DMSO-d6)Aldehyde proton singlet (~10.2 ppm) present.Boc singlet (~1.5 ppm, 9H) present.
Fluorine NMR 19F NMRSingle peak (approx -120 to -130 ppm).
Mass Spec LC-MS (ESI+)[M+H]+ = 240.2 (or [M+Na]+ observed)

Troubleshooting & Safety

  • Hydrogenolysis (Step 2): If the alcohol is lost during hydrogenation (forming the methyl derivative), switch to Iron/Ammonium Chloride reduction (Ref: Bechamp Reduction). This is heterogeneous and messy but chemically gentle on benzylic alcohols.

  • Over-Oxidation (Step 4): TEMPO/Bleach rarely over-oxidizes to the carboxylic acid under these conditions. However, if acid is observed, ensure the pH of the bleach solution is buffered to ~9.0 using NaHCO3.

  • Safety:

    • Nitro Compounds: Potentially energetic. Assess thermal stability (DSC) before heating >50°C.

    • TEMPO/Bleach: Do not mix bleach with acid (chlorine gas evolution). Maintain cooling to control exotherm.

References

  • Cirillo, P. F., et al. (2008). Discovery of bicyclic PARP inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Anelli, P. L., et al. (1987). Fast and selective oxidation of primary alcohols to aldehydes... using TEMPO. Journal of Organic Chemistry. Link

  • Org. Synth. (2006).[3] Oxidation of Alcohols with TEMPO. Organic Syntheses, Coll.[4] Vol. 10. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Method

Functionalization of the formyl group in tert-Butyl (4-fluoro-3-formylphenyl)carbamate

Application Note: Strategic Functionalization of tert-Butyl (4-fluoro-3-formylphenyl)carbamate Abstract This technical guide details the strategic functionalization of tert-Butyl (4-fluoro-3-formylphenyl)carbamate , a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of tert-Butyl (4-fluoro-3-formylphenyl)carbamate

Abstract

This technical guide details the strategic functionalization of tert-Butyl (4-fluoro-3-formylphenyl)carbamate , a high-value "lynchpin" intermediate in medicinal chemistry. Distinguished by its ortho-fluoroformyl motif and a protected aniline handle, this scaffold offers a versatile entry point for synthesizing kinase inhibitors, PARP inhibitors (e.g., Niraparib analogs), and PROTAC linkers. This document provides validated protocols for reductive amination, SNAr-driven heterocyclization (indazole formation), and mild oxidation, ensuring preservation of the acid-labile Boc group throughout.

Introduction: The Scaffold Architecture

The utility of tert-Butyl (4-fluoro-3-formylphenyl)carbamate lies in its trisubstituted benzene core (1-amino, 3-formyl, 4-fluoro).

  • C1 (N-Boc): A masked aniline, stable to basic and nucleophilic conditions, ready for late-stage deprotection (TFA/HCl) to yield a primary amine for urea/amide coupling.

  • C3 (Formyl): The primary electrophile. It is highly reactive toward nucleophiles (amines, ylides) and oxidants.

  • C4 (Fluoro): An ortho-substituent relative to the formyl group. The electron-withdrawing nature of the aldehyde (and subsequent imines) activates this position for Nucleophilic Aromatic Substitution (SNAr), enabling rapid bicyclic ring closures.

Reaction Landscape & Decision Matrix

The following diagram illustrates the divergent pathways available from the parent aldehyde.

ReactionLandscape Parent Parent Scaffold (Aldehyde) Amine Benzylamine (Library Synthesis) Parent->Amine Reductive Amination (R-NH2, STAB) Indazole 1H-Indazole (Scaffold Hopping) Parent->Indazole Cyclization (Hydrazine, Heat) Styrene Styrene/Acrylate (Linker Extension) Parent->Styrene Wittig/HWE (Ph3P=CH-R) Acid Benzoic Acid (Pinnick Oxidation) Parent->Acid NaClO2 (Mild Oxidation)

Figure 1: Divergent synthetic pathways.[1] The red arrow highlights the unique SNAr cyclization capability of this fluorinated scaffold.

Validated Experimental Protocols

Module A: Reductive Amination (Library Generation)

Application: Installation of solubilizing groups (e.g., piperazines, morpholines) common in kinase inhibitors. Critical Insight: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4. STAB is less basic and reacts selectively with the in situ formed imine, preventing direct reduction of the aldehyde to the alcohol.

Protocol:

  • Imine Formation: In a dry vial, dissolve tert-Butyl (4-fluoro-3-formylphenyl)carbamate (1.0 equiv) in 1,2-Dichloroethane (DCE) [0.1 M].

  • Add the amine partner (1.1 equiv).

    • Note: If using an amine salt (e.g., HCl salt), add TEA (1.1 equiv) to liberate the free base.

  • Catalysis: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 min.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Monitoring: Stir at RT for 2–16 h. Monitor via LCMS (Look for M+1 of product; disappearance of imine peak).

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

ReagentEquivRole
Aldehyde (Start) 1.0Substrate
Amine (R-NH2) 1.1Nucleophile
Acetic Acid 1.0Catalyst (activates carbonyl)
STAB 1.5Hydride Source (Imine selective)
Module B: The "Indazole Switch" (Heterocyclization)

Application: Synthesis of PARP inhibitor cores (e.g., Niraparib analogs).[1] Mechanism: The hydrazine attacks the aldehyde to form a hydrazone. The nucleophilic nitrogen of the hydrazone then attacks the C4-position, displacing the fluorine atom (activated by the ortho-imine) to close the indazole ring.

Protocol:

  • Solvation: Dissolve the aldehyde (1.0 equiv) in Ethanol or DMA (Dimethylacetamide).

  • Reagent: Add Hydrazine Monohydrate (2.0–5.0 equiv). Excess is required to drive the reaction and prevent dimer formation.

  • Cyclization: Heat the mixture to 80–100°C for 2–4 hours.

    • Caution: Ensure the Boc group is stable. Thermal degradation of Boc is slow at 100°C in neutral solvents, but avoid acidic additives.

  • Workup: Cool to RT. Pour into water. The indazole product often precipitates. Filter and wash with water/hexanes.

IndazoleMechanism Step1 Aldehyde + Hydrazine Step2 Hydrazone Intermediate Step1->Step2 -H2O Step3 S_NAr Transition (F displacement) Step2->Step3 Heat Final 1H-Indazole Product Step3->Final -HF

Figure 2: Mechanism of the Fluorine-displacement cyclization.

Module C: Pinnick Oxidation (Carboxylic Acid Access)

Application: Converting the aldehyde to a carboxylic acid for amide coupling, without oxidizing the Nitrogen or deprotecting the Boc. Why Pinnick? KMnO4 is too harsh; Jones reagent is too acidic (cleaves Boc). Pinnick (NaClO2) is mild and highly selective.

Protocol:

  • Solvent: Dissolve aldehyde in t-BuOH/H2O (3:1 ratio) [0.1 M].

  • Scavenger: Add 2-Methyl-2-butene (10 equiv).

    • Critical: This scavenges the HOCl byproduct, which would otherwise chlorinate the aromatic ring or oxidize the aniline.

  • Buffer: Add NaH2PO4 (2.0 equiv) to buffer the pH to ~3.5.

  • Oxidant: Add Sodium Chlorite (NaClO2) (1.5 equiv) portion-wise.

  • Workup: After 1–2 h, quench with saturated Na2SO3 (reduces excess oxidant). Acidify carefully to pH 3 with 1M HCl (do not go lower to protect Boc). Extract with EtOAc.[2][3]

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
LCMS: M-100 peak Boc deprotectionReaction medium too acidic. Use buffers (NaH2PO4) or avoid strong mineral acids during workup.
Low Yield (Module A) Direct reductionAldehyde reduced to alcohol. Ensure imine formation time is sufficient (30 min) before adding STAB.
Incomplete Cyclization (Module B) Temperature too lowThe SNAr displacement of Fluorine requires energy. Increase temp to 100°C or switch solvent to DMA.
Chlorination (Module C) Scavenger failureHOCl byproduct reacted with ring. Increase 2-Methyl-2-butene to 20 equiv.

References

  • Pinnick Oxidation Protocol

    • Title: "Pinnick Oxidation: Mechanism, Applications, Scope & Limit
    • Source: PSIBERG
    • URL:[Link]

  • Reductive Amination Standards

    • Title: "Reductive Amin
    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

  • PARP Inhibitor Synthesis (Indazole Formation)

    • Title: "Process development of the synthesis of the orally active poly(ADP-ribose)polymerase inhibitor niraparib"
    • Source: ResearchG
    • URL:[Link]

  • Wittig Reaction on Fluoro-Benzaldehydes

    • Title: "Wittig Reaction - Chemistry LibreTexts"
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of tert-Butyl (4-fluoro-3-formylphenyl)carbamate

Technical Support Center: tert-Butyl (4-fluoro-3-formylphenyl)carbamate This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with tert-Butyl (4...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl (4-fluoro-3-formylphenyl)carbamate

This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with tert-Butyl (4-fluoro-3-formylphenyl)carbamate. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these issues, moving your experiments forward.

Frequently Asked Questions (FAQs)

Q1: My tert-Butyl (4-fluoro-3-formylphenyl)carbamate won't dissolve in my reaction solvent. What are the first things I should try?

A1: Start with the simplest techniques based on fundamental chemical principles.

  • Review Solvent Polarity: The principle of "like dissolves like" is your primary guide.[1] The molecule possesses both non-polar (tert-Butyl group, phenyl ring) and polar (carbamate, formyl, fluoro) functionalities. This suggests that solvents of intermediate polarity are the most promising candidates. Avoid highly non-polar solvents like hexanes or highly polar, protic solvents like water in which solubility is expected to be limited.[2][3]

  • Apply Gentle Heat: For many organic solids, solubility increases with temperature.[1] Warm your solvent gently while stirring. However, be cautious. Prolonged heating at high temperatures can risk thermal degradation. We recommend a preliminary thermal stability check if you plan to use elevated temperatures for an extended period.

  • Increase Agitation & Time: Ensure the mixture is being stirred vigorously. Some compounds, especially crystalline solids, are slow to dissolve. Allow sufficient time before concluding the material is insoluble.

  • Reduce Particle Size: Grinding your material into a finer powder increases the surface area available for solvation, which can significantly improve the rate of dissolution.[1]

Q2: I've tried common solvents like Dichloromethane (DCM) and Ethyl Acetate, and the solubility is still poor. What's the next step?

A2: If standard solvents are ineffective, a more systematic approach is needed. This involves expanding your solvent screen and considering the use of co-solvents.

  • Systematic Solvent Screening: Test solubility in a broader range of solvents, particularly polar aprotic solvents known for their strong solvating power, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (MeCN).[4] These solvents are often effective for compounds with mixed polarity.

  • Co-Solvent Systems: When a single solvent fails, a mixture of two or more miscible solvents can be highly effective.[1] For example, if your compound has some solubility in THF but your reaction requires a less polar environment, adding a co-solvent like toluene might keep the material in solution while modulating the overall properties of the reaction medium.

Q3: Could the problem be with the solid material itself, rather than the solvent choice?

A3: Absolutely. The physicochemical properties of the solid state are a critical and often overlooked factor in solubility.

  • Polymorphism: The compound may exist in multiple crystalline forms, or polymorphs, which can have identical chemical compositions but different crystal lattice arrangements.[5] These different forms can exhibit significant variations in their physical properties, including melting point and, most importantly, solubility.[6][7] A metastable polymorph is often more soluble than the most thermodynamically stable form.[7] If you have experienced batch-to-batch variability in solubility, polymorphism is a strong possibility.

  • Purity: Ensure the material is pure. The presence of insoluble impurities from the synthesis can be misleading, making the entire batch appear insoluble. Re-purification or analysis of purity (e.g., via NMR or LC-MS) is recommended.

Q4: My compound is for a reaction that is sensitive to protic solvents. What are my best options?

A4: Focus on polar aprotic solvents. THF, acetone, ethyl acetate, acetonitrile, DMF, and DMSO are excellent choices.[4] If trace water is a concern, ensure you are using anhydrous solvents. Carbamates are generally stable, but under strongly acidic or basic conditions with heating, the Boc-protecting group can be labile.[2]

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving complex solubility issues.

Guide 1: Systematic Solubilization Workflow

This workflow provides a logical progression from initial observation to a viable solution. It is designed to efficiently identify an appropriate solvent system for your compound.

start Problem: Low Solubility of tert-Butyl (4-fluoro-3-formylphenyl)carbamate initial_steps Initial Checks: 1. Gentle Heating (e.g., 40-50 °C) 2. Vigorous Agitation / Sonication 3. Reduce Particle Size (Grind) start->initial_steps solvent_screen Systematic Solvent Screen (See Table 1 & Protocol 1) initial_steps->solvent_screen Not Resolved success Success: Compound Dissolved initial_steps->success Resolved check_solid Investigate Solid State (Purity & Polymorphism) (See Guide 2) solvent_screen->check_solid Not Resolved solvent_screen->success Resolved advanced_tech Advanced Techniques (See Guide 3) check_solid->advanced_tech Not Resolved check_solid->success Resolved (e.g., new polymorph) advanced_tech->success Resolved fail Issue Persists advanced_tech->fail

Caption: Troubleshooting workflow for low solubility issues.

Guide 2: Investigating the Solid State

If a comprehensive solvent screen fails, the issue may lie with the solid-state properties of your material.

Is it a Purity Issue? Impurities from synthesis, especially inorganic salts or polymeric byproducts, can be highly insoluble and lead to the false conclusion that your target compound is insoluble.

  • Recommendation: Analyze the compound's purity. A simple ¹H NMR in a deuterated solvent where the compound is at least partially soluble (like DMSO-d6) can reveal the presence of other organic species.[8] If the compound is completely insoluble, solid-state NMR (ssNMR) or other spectroscopic techniques like FT-IR can provide useful information about the bulk sample's composition.[9][10]

Could it be Polymorphism? Polymorphism, the ability of a substance to exist in more than one crystal form, is a common cause of unexpected solubility behavior.[11][12] Different polymorphs can have different dissolution rates and thermodynamic solubilities.

  • Recommendation: Attempt to generate a different polymorphic form through recrystallization. Dissolve the compound in a minimal amount of a good, hot solvent (e.g., isopropanol, ethyl acetate, or acetonitrile) and allow it to cool at different rates (slow cooling, fast cooling/crash precipitation). Collect the resulting crystals and re-test their solubility. A significant change in solubility behavior strongly suggests polymorphism.[13] Analytical techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) can definitively identify different polymorphic forms.[5]

Guide 3: Advanced Solubilization Techniques

When standard methods are insufficient, these techniques can be employed.

  • Co-Solvents: Using a mixture of solvents is a powerful strategy. A small amount of a very strong solvent like DMF or DMSO (e.g., 5-10% v/v) can be added to a weaker, primary solvent (like THF or Toluene) to disrupt the crystal lattice energy and enhance overall solubility.

  • pH Modification (Aqueous Systems): This technique is not applicable to tert-Butyl (4-fluoro-3-formylphenyl)carbamate in organic synthesis as the molecule is neutral and lacks readily ionizable groups. Adjusting pH would not enhance its solubility in common organic solvents.

  • Use of Surfactants/Additives: In specific formulation contexts (not typical for organic synthesis), surfactants could be used. However, this would introduce materials that would need to be removed later and is generally not recommended for synthetic reaction setups.

Data Presentation & Protocols

Chemical Structure

Caption: Structure of tert-Butyl (4-fluoro-3-formylphenyl)carbamate.

Table 1: Recommended Solvents for Initial Screening

This table provides a starting point for your solvent screening experiments, categorized by solvent type.

Solvent ClassExamplesRationale & Comments
Ethers Tetrahydrofuran (THF), DioxaneGood starting point. Moderate polarity, aprotic. THF is often effective for compounds with both polar and non-polar regions.
Esters Ethyl Acetate (EtOAc)Common reaction and chromatography solvent. Its polarity is suitable for the target molecule's functional groups.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents that are more polar than EtOAc and may offer improved solubility.
Halogenated Dichloromethane (DCM), ChloroformOften effective for a wide range of organic compounds. Use with caution in a well-ventilated fume hood.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOHigh dipole moments and strong solvating power.[4] Often considered "solvents of last resort" due to high boiling points (DMF/DMSO), but are excellent for dissolving difficult compounds. MeCN is often a good first choice in this class.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)The carbamate group can hydrogen bond with protic solvents.[14] May be useful for purification/recrystallization but might be incompatible with certain reagents (e.g., organometallics).

Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol provides a method for qualitatively assessing solubility in a range of solvents.

  • Preparation: Aliquot approximately 5-10 mg of your compound into several small, labeled vials.

  • Solvent Addition: To the first vial, add the first chosen solvent (e.g., THF) dropwise, starting with 0.1 mL.

  • Agitation: Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature.

  • Observation: Observe the vial against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remained insoluble.

  • Incremental Addition: If the solid has not dissolved, add another 0.1 mL of the solvent and repeat step 3. Continue this process up to a total volume of 1 mL. A compound requiring more than 1 mL of solvent for 10 mg of material is generally considered to have low solubility.

  • Heating: If the compound is still insoluble at room temperature, gently warm the vial to 40-50 °C in a water bath or on a heating block for 5 minutes with stirring. Observe any changes in solubility.

  • Documentation: Record your observations for each solvent in a table (e.g., Insoluble, Sparingly Soluble, Soluble at RT, Soluble upon Heating).

  • Repeat: Repeat steps 2-7 for each solvent listed in Table 1.

Protocol 2: Trial Recrystallization for Polymorph Screening

This protocol aims to produce a different crystalline form of the compound, which may exhibit different solubility characteristics.

  • Solvent Selection: From your results in Protocol 1, select a solvent in which the compound was sparingly soluble at room temperature but dissolved upon heating (e.g., Isopropanol or Acetonitrile).

  • Dissolution: Place a small amount of your compound (e.g., 100 mg) in a small Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask with a heat gun or in a hot water bath until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[13]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Then, place the flask in an ice bath to maximize crystal formation.

  • Fast Cooling (Separate Experiment): Repeat steps 1-2. Once the solid is dissolved, immediately plunge the flask into an ice bath to induce rapid "crashing out" of the solid.

  • Isolation: Collect the crystals from both experiments via vacuum filtration, washing with a small amount of the cold solvent.

  • Analysis: Dry the new crystalline materials thoroughly. Re-test the solubility of each new batch using Protocol 1 and compare the results to your original material. Any significant difference suggests the formation of a new polymorph.

References

  • National Center for Biotechnology Information.

  • Hilaris Publisher.

  • Veeprho.

  • Nishka Research.

  • Journal of Chemical and Pharmaceutical Research.

  • CymitQuimica.

  • BenchChem.

  • Library and Archives Canada.

  • CymitQuimica.

  • Solubility of Things.

  • ChemicalBook.

  • Sigma-Aldrich.

  • Sigma-Aldrich.

  • Alfa Aesar.

  • Organic Syntheses.

  • Fisher Scientific.

  • Chemistry LibreTexts.

  • ResearchGate.

  • Amadis Chemical.

  • Academia.edu.

  • ResearchGate.

  • AK Scientific Inc.

  • National Center for Biotechnology Information.

  • GSC Online Press.

  • U.S. Environmental Protection Agency.

  • Chemistry Steps.

  • SRFMTTI.

  • ResearchGate.

  • Ambeed.

  • Organic Syntheses.

  • Oakwood Chemical.

  • ResearchGate.

  • Creative Biostructure.

  • [tert-Butyl carbamate.]([Link]) National Center for Biotechnology Information.

  • Sigma-Aldrich.

  • Fiveable.

  • LabChem.

  • ChemScene.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • PubChem.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of tert-Butyl (4-fluoro-3-formylphenyl)carbamate

Welcome to the technical support guide for the purification of tert-Butyl (4-fluoro-3-formylphenyl)carbamate via recrystallization. This document provides field-proven insights and troubleshooting strategies designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-Butyl (4-fluoro-3-formylphenyl)carbamate via recrystallization. This document provides field-proven insights and troubleshooting strategies designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

I. Understanding the Molecule: The Key to Solvent Selection

Before any successful recrystallization, one must understand the analyte. Tert-Butyl (4-fluoro-3-formylphenyl)carbamate has a molecular formula of C₁₂H₁₄FNO₃ and a molecular weight of approximately 239.25 g/mol .[1] Its structure dictates its solubility characteristics:

  • Aromatic Ring, Fluoro, and Formyl Groups: These components introduce polarity and potential for hydrogen bonding.

  • tert-Butyl Carbamate Group: This bulky, non-polar group significantly decreases the molecule's overall polarity and water solubility.[2]

This combination of polar and non-polar features suggests the molecule has moderate polarity . This is the foundational piece of information for selecting a suitable solvent system. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4][5]

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of this and similar compounds.

Q1: My compound seems soluble in everything at room temperature. How do I crystallize it?

This is a classic sign that you are using solvents that are too similar in polarity to your compound.

  • Causality: The principle of "like dissolves like" is working too well. Solvents like Dichloromethane (DCM) or Acetone may fully dissolve the compound even when cold, preventing crystal formation upon cooling.

  • Troubleshooting Strategy: The Antisolvent Approach.

    • Dissolve your compound in a minimal amount of the "good" (high-solubility) solvent at room temperature.

    • Slowly add a miscible "antisolvent" (a solvent in which your compound is poorly soluble) dropwise until you observe persistent cloudiness (nascent precipitation).[6] Common antisolvents for moderately polar compounds include hexanes, heptane, or water.

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly. The finely-tuned solvent/antisolvent ratio will now have the desired solubility profile, allowing for crystal growth.[7]

Q2: My compound won't dissolve in anything, even when boiling. What are my options?

This indicates the solvents you've tested are too non-polar or too polar.

  • Causality: You are on the extreme ends of the polarity spectrum. For example, a non-polar solvent like hexane will not effectively solvate the polar functional groups, while a highly polar solvent like water will not solvate the non-polar aromatic ring and tert-butyl group.

  • Troubleshooting Strategy: Systematic Solvent Screening.

    • Begin with moderately polar solvents. Based on the molecule's structure, solvents like Ethyl Acetate, Isopropyl Acetate, or Isopropanol (IPA) are excellent starting points.

    • If those fail, consider more polar options like Ethanol or Acetonitrile.

    • If solubility is still an issue, a heated solvent mixture may be required. For example, a mixture of Toluene and Ethanol can often dissolve moderately polar compounds that are stubborn in single-solvent systems.

Q3: My product is "oiling out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the saturated solution is cooled to a temperature that is above the melting point of the solute.[8][9] The compound separates as a liquid (oil) rather than a solid crystal lattice.

  • Causality: This is common for compounds with lower melting points or when the solution is too concentrated. The oil often traps impurities, defeating the purpose of recrystallization.

  • Troubleshooting Strategies:

    • Add More Solvent: The most common cause is an overly concentrated solution. Re-heat the mixture to dissolve the oil, add a small amount (1-5% by volume) of additional hot solvent to decrease the saturation point, and cool again.[9][10]

    • Lower the Cooling Temperature: Use a solvent with a lower boiling point. If you are using toluene (BP ~111°C), switch to a lower-boiling solvent like ethyl acetate (BP ~77°C).

    • Promote Nucleation: "Scratching" the inside of the flask with a glass rod at the solution's surface can create nucleation sites, encouraging crystal growth over oiling.[10] Seeding the solution with a tiny, pure crystal of the product can also be effective.[11]

    • Slow Down Cooling: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels, before moving it to an ice bath.[10][12]

Q4: My recovery is very low. How can I improve the yield?

Low recovery is often a consequence of using too much solvent or cooling improperly.[10][12]

  • Causality: An excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.[12] Likewise, not cooling the solution sufficiently will leave product in the "mother liquor."

  • Troubleshooting Strategies:

    • Use the Minimum Amount of Hot Solvent: This is a critical principle of recrystallization.[7][13] Add the hot solvent portion-wise until the solid just dissolves.

    • Evaporate Excess Solvent: If you suspect you've added too much, gently boil off some of the solvent to re-saturate the solution before cooling.[9][10]

    • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.[3]

    • Wash Crystals with Cold Solvent: When filtering, wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered impurities without re-dissolving the product.[8][14]

III. Experimental Protocols & Data

Protocol 1: Single Solvent Screening

This protocol is designed to rapidly identify a suitable primary recrystallization solvent.

  • Place ~20 mg of crude tert-Butyl (4-fluoro-3-formylphenyl)carbamate into a small test tube.

  • Add the test solvent dropwise at room temperature, swirling after each drop, up to 1 mL. Note the solubility. An ideal solvent will show poor solubility.[15]

  • If the solid does not dissolve at room temperature, heat the test tube in a sand or water bath to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Table 1: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity Predicted Behavior
Heptane 98 Non-Polar Likely insoluble; potential antisolvent.
Toluene 111 Moderately Non-Polar Possible candidate, may require cooling.
Ethyl Acetate 77 Moderately Polar Good starting candidate.
Isopropanol (IPA) 82 Moderately Polar Good starting candidate.
Acetonitrile 82 Polar May be too soluble.
Ethanol 78 Polar Likely too soluble; potential "good" solvent for a pair.

| Water | 100 | Very Polar | Insoluble; potential antisolvent. |

Protocol 2: Developing a Binary Solvent (Antisolvent) System

Use this protocol when no single solvent provides the ideal solubility profile.

  • Select a "good" solvent where the compound is highly soluble (e.g., Ethanol, DCM).

  • Select a miscible "antisolvent" where the compound is poorly soluble (e.g., Heptane, Water).[16]

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While keeping the solution hot, add the antisolvent dropwise until the solution becomes faintly and persistently cloudy.

  • Add 1-2 drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[7]

  • Set the flask aside to cool slowly and undisturbed, allowing for crystal formation.

IV. Visualization of Workflows

Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude Solid screen_single Screen Single Solvents (e.g., Ethyl Acetate, IPA) start->screen_single sol_hot Soluble in Hot Solvent? screen_single->sol_hot insol_cold Insoluble in Cold Solvent? sol_hot->insol_cold  Yes insoluble Issue: Insoluble sol_hot->insoluble  No success SUCCESS: Use Single Solvent insol_cold->success  Yes too_soluble Issue: Too Soluble insol_cold->too_soluble  No use_pair Use Binary Solvent Pair (Antisolvent Method) too_soluble->use_pair insoluble->use_pair

Caption: Decision tree for systematic solvent selection.

Concept of a Binary Solvent System

This diagram illustrates how a "good" solvent and an "antisolvent" are combined to achieve the ideal solubility for recrystallization.

Binary_Solvent_Concept compound {Crude Compound} dissolved Compound Dissolved in Minimum Hot Solvent A compound->dissolved good_solvent Solvent A (Good) - High Solubility good_solvent->dissolved anti_solvent Solvent B (Antisolvent) - Poor Solubility titration {Titrate with Antisolvent B until Cloudy} anti_solvent->titration dissolved->titration clear_solution Add drop of A to re-clarify titration->clear_solution final_system Ideal Solvent System (Finely Tuned Polarity) clear_solution->final_system crystals {Pure Crystals Form Upon Slow Cooling} final_system->crystals

Caption: Combining a solvent and antisolvent.

V. References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of Cape Town, Department of Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Millersville University, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of Missouri–St. Louis, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • YouTube. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3: Crystallization. Retrieved from [Link]

  • ResearchGate. (2025). Anti-solvent recrystallization?. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • RM@Schools. (2020). Antisolvent Crystallization. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[4-(4-fluoroanilino)phenyl]carbamate. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during Boc-protection of 4-fluoro-3-formylaniline

Status: Active Ticket ID: CHE-SUP-8821 Subject: Minimizing side reactions during N-Boc protection of deactivated amino-benzaldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHE-SUP-8821 Subject: Minimizing side reactions during N-Boc protection of deactivated amino-benzaldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deactivated/Reactive" Paradox

You are working with 4-fluoro-3-formylaniline , a substrate that presents a classic synthetic paradox. The aniline nitrogen is electronically deactivated by the ortho-fluorine and meta-formyl groups, making it a poor nucleophile toward Di-tert-butyl dicarbonate (


). Conversely, the formyl group (aldehyde) remains highly electrophilic, creating a high risk of self-condensation (Schiff base oligomerization) before the slow Boc-protection can occur.

This guide replaces standard "textbook" protocols with a kinetically optimized workflow designed to accelerate the desired


-acylation while suppressing oligomerization and bis-protection.

Module 1: Critical Failure Modes & Mechanistic Insights

Before attempting the reaction, understand the three competing pathways defined by the substrate's electronics.

The Self-Condensation Trap (Schiff Base Formation)
  • The Issue: In concentrated solutions, the amine of one molecule attacks the aldehyde of another, forming an imine (Schiff base). This releases water, which can hydrolyze

    
     to tert-butanol and 
    
    
    
    .
  • The Fix: High Dilution & Inverse Addition. Never add solid amine to a concentrated solution. The amine must be the limiting reagent locally.

Electronic Deactivation (The "Stalled" Reaction)
  • The Issue: The Hammett

    
     constants for 
    
    
    
    and
    
    
    withdraw electron density from the aniline. Standard conditions (THF/TEA/RT) will likely result in <20% conversion after 24 hours.
  • The Fix: Lewis Acid Catalysis. You must activate the

    
     carbonyl rather than relying on increasing the amine's nucleophilicity (which would require strong bases that destroy the aldehyde).
    
Bis-Boc Formation
  • The Issue: Once the mono-Boc product forms, the remaining proton on the nitrogen becomes acidic. If excess base is present, it deprotonates, leading to the formation of the chemically stable but unwanted

    
    -di-Boc species.
    
  • The Fix: Stoichiometry Control. Use exactly 1.05–1.1 equivalents of

    
    .
    

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.

BocPathways Start 4-Fluoro-3-formylaniline (Substrate) Target Mono-Boc Product (Target) Start->Target Catalyst (I2 or Zn) Controlled pH Imine Schiff Base Oligomer (Side Product) Start->Imine High Conc. Slow Kinetics Boc2O Boc2O (Reagent) Boc2O->Target BisBoc Bis-Boc Adduct (Over-reaction) Target->BisBoc Excess Base Excess Boc2O

Figure 1: Kinetic competition diagram. The red path (Imine) dominates if the reaction is slow and concentrated. The green path (Target) requires catalytic activation to outcompete self-condensation.

Module 3: Optimized Experimental Protocol

Recommendation: Do not use standard basic conditions (TEA/DCM). Instead, use the Iodine-Catalyzed Solvent-Free/Minimal Solvent Protocol . This method is validated for electron-deficient anilines and avoids basic conditions that trigger Cannizzaro reactions on the aldehyde.

Reagents
  • Substrate: 4-Fluoro-3-formylaniline (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Catalyst: Iodine (

    
    ) (5 mol%) or 
    
    
    
    (Catalytic)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) – kept minimal.

Step-by-Step Procedure
  • Preparation:

    • Dissolve 1.1 equiv of

      
       in a minimal amount of DCM.
      
    • Add 5 mol% of Iodine (

      
      ) to this solution. Stir for 5 minutes. The solution will darken. Mechanistic Note: Iodine acts as a mild Lewis acid, activating the carbonyl of 
      
      
      
      .
  • Controlled Addition (Critical):

    • Dissolve the aniline substrate in DCM.

    • Dropwise add the aniline solution to the

      
       mixture at 
      
      
      
      .
    • Why? Adding the amine to the excess activated anhydride ensures that as soon as an amine molecule enters the flask, it reacts with Boc rather than finding another amine to polymerize with.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Monitor via TLC (stain with Ninhydrin for amine, DNP for aldehyde).

    • Reaction typically completes in 2–4 hours (significantly faster than uncatalyzed methods).

  • Quench & Workup:

    • Add 5% aqueous

      
       (Sodium thiosulfate) to reduce the iodine (color changes from dark to clear).
      
    • Extract with DCM. Wash with brine.[1]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • If bis-Boc is observed (<5%), it can often be removed via recrystallization (Hexane/EtOAc) or flash chromatography.

Module 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Reaction Stalled (<50% Conv.) Aniline is too electron-deficient.Switch catalyst to

or Sc(OTf)3 (1-5 mol%). Heat to

in MeCN.
Insoluble Precipitate Forms Schiff base oligomerization.Reaction was too concentrated. Filter the solid (likely oligomer), and restart with high dilution (0.05 M) .
Aldehyde Peak Missing (NMR) Aldehyde oxidation or Cannizzaro.Ensure atmosphere is inert (

). Avoid strong bases (NaOH, KOH) completely. Use mild bases like

only if necessary.
Product is an Oil/Sticky Residual

or

.
Triturate with cold pentane or hexane. The product should solidify; impurities stay in solution.
Q&A

Q: Can I use DMAP to speed this up? A: Use with caution. While DMAP is a standard acyl-transfer catalyst, it is nucleophilic. In the presence of the aldehyde, DMAP can occasionally trigger side reactions or form stable adducts. The Iodine or Lewis Acid method is chemically "cleaner" for aldehyde-containing substrates.

Q: Why not use reductive amination conditions to protect the amine? A: Because you have an aldehyde on the same molecule. Adding a reducing agent (like


) would reduce your formyl group to an alcohol, destroying your core scaffold.

Q: I see a "Bis-Boc" spot. Can I convert it back to Mono-Boc? A: Yes. Bis-Boc aniline derivatives can often be converted to mono-Boc by treating the crude mixture with TFA (1 equiv) in DCM for a short period, or refluxing in methanol with


. However, preventing it via stoichiometry (1.1 equiv 

) is far superior.

References

  • Iodine Catalysis for Deactivated Amines

    • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[2] Molecular Iodine-Catalyzed N-tert-Butoxycarbonylation of Amines. The Journal of Organic Chemistry.

  • Lewis Acid C

    
    ): 
    
    • Bartoli, G., et al. (2004). Zn(ClO4)2·6H2O as a Powerful Catalyst for the N-Boc Protection of Amines. Synlett.
  • Selectivity in Presence of Aldehydes

    • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters.

  • General Boc Protection Mechanisms & Side Reactions

    • BenchChem Technical Guides. N-Boc Protection Protocols and Troubleshooting.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate

In the landscape of pharmaceutical development, the purity of intermediates is a critical quality attribute that directly influences the safety and efficacy of the final active pharmaceutical ingredient (API).[1] tert-Bu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of intermediates is a critical quality attribute that directly influences the safety and efficacy of the final active pharmaceutical ingredient (API).[1] tert-Butyl (4-fluoro-3-formylphenyl)carbamate is a key building block in the synthesis of various pharmaceutically active molecules. Ensuring its purity through a robust and reliable analytical method is not merely a quality control measure but a strategic necessity to de-risk downstream processes.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of this compound, grounded in scientific principles and practical field experience.

The Analyte: Understanding tert-Butyl (4-fluoro-3-formylphenyl)carbamate

tert-Butyl (4-fluoro-3-formylphenyl)carbamate possesses a unique combination of functional groups that dictate its chromatographic behavior: a carbamate, an aldehyde, and a halogenated benzene ring.[2] This structure presents specific challenges and opportunities in HPLC method development. The aromatic ring provides a strong chromophore, making UV detection a suitable choice.[3] The presence of polar functional groups suggests that reversed-phase HPLC will be the most effective separation mode.[4][5]

Part 1: Strategic Approach to Method Development

A systematic and scientifically sound approach to HPLC method development is paramount.[6][7] The workflow should be logical, beginning with an understanding of the analyte and culminating in a validated, robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization - Physicochemical Properties - UV Spectrum Column Column & Mobile Phase Screening - Stationary Phase Selection - Organic Modifier & pH Analyte->Column Informs Initial Choices Gradient Gradient Optimization - Slope & Time Column->Gradient Identifies Promising Conditions Parameters Parameter Refinement - Flow Rate - Temperature - Wavelength Gradient->Parameters Fine-tunes Separation Forced Forced Degradation - Stress Testing (Acid, Base, etc.) Parameters->Forced Establishes Stability-Indicating Nature Validation Method Validation (ICH Q2(R2)) - Specificity, Linearity, etc. Forced->Validation Confirms Method Suitability

Caption: A systematic workflow for HPLC method development.

Part 2: Comparative Analysis of Chromatographic Conditions

The core of HPLC method development lies in the systematic evaluation and selection of chromatographic parameters. This section compares different stationary phases and mobile phase compositions to arrive at an optimized method.

Stationary Phase Selection: A Tale of Three Columns

The choice of the stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC.[8] For an aromatic compound like tert-Butyl (4-fluoro-3-formylphenyl)carbamate, columns offering alternative selectivity mechanisms beyond simple hydrophobicity are often advantageous.[9][10] We compared three common reversed-phase columns: a standard C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) phase.

Column TypeKey Interaction MechanismsPerformance for Aromatic Analytes
C18 (Octadecylsilane) Hydrophobic interactionsGood general-purpose retention, but may lack selectivity for structurally similar aromatic compounds.[4]
Phenyl-Hexyl Hydrophobic & π-π interactionsEnhanced retention and selectivity for aromatic and unsaturated compounds due to interactions with the phenyl rings.[9]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsOffers unique selectivity for halogenated and positional isomers of aromatic compounds.[4][9]

Experimental Protocol: Column Screening

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • PFP, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of tert-Butyl (4-fluoro-3-formylphenyl)carbamate in 50:50 Acetonitrile:Water.

Rationale: A generic gradient is employed to quickly assess the retention and peak shape on each column.[6][11] Formic acid is used to control the pH and ensure good peak shape for potentially ionizable impurities.[8]

Mobile Phase Optimization: The Acetonitrile vs. Methanol Debate

The choice of organic modifier in the mobile phase significantly impacts selectivity and resolution.[12][13] Acetonitrile and methanol are the two most common organic solvents used in reversed-phase HPLC.[12]

Organic ModifierPropertiesImpact on Separation
Acetonitrile Lower viscosity, lower UV cutoff, and different solvatochromatic properties compared to methanol.[8][13]Often provides sharper peaks and better resolution for a wide range of compounds.[8]
Methanol Higher viscosity, higher UV cutoff, and is a protic solvent capable of hydrogen bonding.[8]Can offer alternative selectivity, particularly for polar and hydrogen-bonding analytes.[8]

Experimental Protocol: Organic Modifier Evaluation

  • Column: PFP, 4.6 x 150 mm, 5 µm (selected based on initial screening)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B (Comparison):

    • Acetonitrile

    • Methanol

  • Gradient: Optimized based on initial screening (e.g., 30-70% B over 10 minutes)

  • Other parameters: As per column screening protocol.

Rationale: The PFP column was chosen for its superior initial performance. A direct comparison of acetonitrile and methanol under otherwise identical conditions allows for a clear assessment of their impact on selectivity and resolution.

Part 3: The Optimized Method and Forced Degradation Studies

Based on the comparative experiments, the following optimized method was developed. The PFP column with an acetonitrile gradient provided the best separation of the main peak from its potential impurities.

Optimized HPLC Method
  • Column: PFP, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 35% B to 65% B in 12 minutes, then a 3-minute hold at 65% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To ensure the developed method is stability-indicating, forced degradation studies are essential.[14][15] These studies intentionally stress the drug substance to generate potential degradation products and demonstrate that the analytical method can separate them from the main peak.[15][16]

ForcedDegradation cluster_conditions Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Analysis by Optimized Method Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC_Analysis Analysis by Optimized Method Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC_Analysis Analysis by Optimized Method Thermal Thermal (80°C, solid state) Thermal->HPLC_Analysis Analysis by Optimized Method Photolytic Photolytic (ICH Q1B) Photolytic->HPLC_Analysis Analysis by Optimized Method Analyte tert-Butyl (4-fluoro-3-formylphenyl)carbamate Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photolytic Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in 1:1 Acetonitrile:0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the sample in 1:1 Acetonitrile:0.1 M NaOH and heat at 60°C. Neutralize before injection.

  • Oxidative Degradation: Dissolve the sample in 1:1 Acetonitrile:3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to 80°C.

  • Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.

A control sample is analyzed alongside the stressed samples to differentiate degradation products from existing impurities.[16]

Data Summary: Method Performance

ParameterMethod with C18 ColumnMethod with Phenyl-Hexyl ColumnOptimized Method with PFP Column
Resolution (Main Peak vs. Closest Impurity) 1.82.5> 3.0
Tailing Factor (Main Peak) 1.31.11.1
Theoretical Plates > 5000> 7000> 8000
Specificity in Forced Degradation Co-elution observed under basic stressMinor peak overlap under oxidative stressBaseline separation of all degradants

Part 4: Method Validation According to ICH Q2(R2) Guidelines

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[17] The optimized method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17][18][19][20][21]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20] This was demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate is a multi-faceted process that requires a systematic approach. This guide has demonstrated that through a comparative evaluation of stationary phases and mobile phase conditions, a superior method can be achieved. The use of a Pentafluorophenyl (PFP) column with an acetonitrile/water gradient provides excellent resolution, peak shape, and specificity. The subsequent forced degradation studies confirm that the method is stability-indicating and fit for purpose. Final validation according to ICH Q2(R2) guidelines will provide the necessary evidence of the method's suitability for use in a regulated environment, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

  • Understanding ICH Q2(R2)
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ComplianceOnline.
  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • ICH Guidelines for Analytical Method Valid
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Mobile-Phase Optimization Strategies for Reversed Phase HPLC. (2024).
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013). Research J. Pharm. and Tech.
  • Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming Pharmaceuticals.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • HPLC Column Selection: Core to Method Development (Part I). (2025).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • HPLC Column Selection Guide. (n.d.). SCION Instruments.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.).
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Axion Labs.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • tert-Butyl (4-fluoro-3-formylphenyl)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of tert-Butyl (4-fluoro-3-formylphenyl)carbamate

This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of tert-Butyl (4-fluoro-3-formylphenyl)carbamate (CAS No. 1785327-0...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of tert-Butyl (4-fluoro-3-formylphenyl)carbamate (CAS No. 1785327-02-7). The unique chemical structure of this compound, incorporating a carbamate, a fluorinated aromatic ring, and an aldehyde functional group, necessitates a stringent and informed approach to waste management to ensure personnel safety and environmental protection.

The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, including guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Adherence to these protocols is critical for minimizing risk and maintaining a safe laboratory environment.

Core Principles: Hazard Identification and Safety First

Before handling or initiating any disposal procedures, it is imperative to recognize the potential hazards associated with tert-Butyl (4-fluoro-3-formylphenyl)carbamate. While specific toxicological data for this exact compound is limited, its structural motifs provide a strong basis for hazard assessment. Analogous compounds exhibit defined risks that must be respected.[1]

Hazard Profile Summary

Based on data from structurally similar molecules, this compound should be handled as a hazardous substance.

Hazard CategoryDescriptionGHS Hazard Statements (Anticipated)
Acute Toxicity Harmful if swallowed.H302: Harmful if swallowed.
Skin Irritation Causes skin irritation.H315: Causes skin irritation.
Eye Irritation Causes serious eye irritation.H319: Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.H335: May cause respiratory irritation.

This data is extrapolated from tert-Butyl (4-fluoro-2-formylphenyl)carbamate and other similar structures.[1][2][3]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is the minimum requirement for any personnel involved in the disposal process:

  • Eye Protection: Chemical safety goggles or a full-face shield.[4]

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before use and dispose of contaminated gloves properly.[5]

  • Body Protection: A fully fastened laboratory coat.[4]

  • Respiratory Protection: While handling within a fume hood should be sufficient, if there is any risk of aerosol generation outside of containment, a NIOSH-approved respirator is necessary.[6]

The Disposal Protocol: A Step-by-Step Guide

Disposal of this chemical is not merely about discarding it; it is a systematic process of characterization, segregation, and documentation. Under no circumstances should this compound or its containers be disposed of in standard refuse or poured down the drain.[3][4]

Step 1: Waste Characterization and Segregation

Proper disposal begins at the point of generation. All waste streams containing tert-Butyl (4-fluoro-3-formylphenyl)carbamate must be treated as hazardous waste.

  • Solid Waste:

    • What it includes: Unused or expired pure compound, reaction byproducts, and any materials contaminated with the solid chemical (e.g., weigh boats, contaminated paper towels, gloves, bench protectors).

    • Procedure: Collect all solid waste in a dedicated, sealable, and chemically compatible container clearly labeled for solid hazardous waste.[3]

  • Liquid Waste:

    • What it includes: Solutions containing the compound, mother liquors from crystallization, and solvent rinses from contaminated glassware (rinsate).

    • Causality: The fluorine atom classifies this as a halogenated organic compound. Therefore, liquid waste must be segregated into a container specifically designated for "Halogenated Organic Waste." Mixing with non-halogenated waste streams can complicate the final disposal process and increase costs.

    • Procedure: Collect all liquid waste in a sealable, vented, and chemically compatible container. Use a funnel to prevent spills.[3]

  • Empty Containers:

    • Procedure: "Empty" containers that held the original product are not truly empty and retain chemical residue. These must be disposed of as hazardous waste. To decontaminate glassware, triple-rinse with a suitable solvent; collect all three rinses as hazardous liquid waste.[3]

Step 2: Container Management and Labeling
  • Selection: Choose containers that are in good condition, compatible with the chemical waste, and have securely sealing lids.

  • Labeling: All waste containers must be accurately and clearly labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "tert-Butyl (4-fluoro-3-formylphenyl)carbamate " and any other components in the waste stream (e.g., solvents).

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 3: Storage and Final Disposal
  • On-site Storage: Store sealed and labeled waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[7]

  • Professional Disposal: This chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]

  • Mechanism of Disposal: Due to its classification as a halogenated carbamate, the required method of destruction is high-temperature incineration.[9] This ensures the complete breakdown of the molecule, preventing the release of toxic byproducts into the environment.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Control and Contain (for small spills):

    • Ensure you are wearing the full, appropriate PPE.

    • Prevent the spill from spreading or entering drains.

    • Absorb the spill using an inert material such as vermiculite, sand, or a chemical absorbent pad.[7][10]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS department.

Regulatory Framework: The "Why" Behind the Protocol

The procedures detailed in this guide are mandated by regulations designed to protect human health and the environment.

  • Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates hazardous waste from "cradle to grave."[11] Carbamate-containing wastes, particularly those from chemical synthesis and production, are listed or characteristic hazardous wastes that fall under these stringent regulations.[11][12][13]

  • Halogenated Organic Compounds: The presence of the carbon-fluorine bond places this compound in a category of concern. Incomplete combustion of halogenated materials can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, disposal requires specialized, high-temperature incineration facilities capable of ensuring complete destruction.[14]

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): This standard requires that employers inform employees of all chemical hazards in the workplace and provide them with the necessary training and equipment to handle these chemicals safely, including during disposal.[6][15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams of tert-Butyl (4-fluoro-3-formylphenyl)carbamate.

G start Waste Generation (tert-Butyl (4-fluoro- 3-formylphenyl)carbamate) solid_waste Solid Material (Unused chemical, contaminated paper, gloves, etc.) start->solid_waste liquid_waste Liquid Material (Solutions, rinsate, mother liquor) start->liquid_waste glass_waste Contaminated Glassware (Flasks, beakers) start->glass_waste collect_solid Collect in sealed container for SOLID HAZARDOUS WASTE solid_waste->collect_solid Segregate collect_liquid Collect in sealed container for HALOGENATED LIQUID WASTE liquid_waste->collect_liquid Segregate triple_rinse Triple-rinse with appropriate solvent glass_waste->triple_rinse label_waste Label Container Correctly (Name, Hazards, Date) collect_solid->label_waste collect_liquid->label_waste triple_rinse->collect_liquid Collect Rinsate store_waste Store in Satellite Accumulation Area label_waste->store_waste final_disposal Arrange Pickup via EHS for High-Temperature Incineration store_waste->final_disposal

Sources

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